molecular formula C20H29Cl3N4O8 B121686 Periconin A CAS No. 145586-00-1

Periconin A

Cat. No. B121686
M. Wt: 559.8 g/mol
InChI Key: NFVKVZRRCAVLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Periconin A is a natural product that has been isolated from the marine sponge Periconia sp. It has been found to exhibit potent cytotoxic activity against various cancer cell lines and has shown promising results in preclinical studies.

Scientific Research Applications

Cytotoxicity and Cancer Research

Periconiasins, which include Periconin A, have been identified for their cytotoxic properties. These compounds, isolated from the endophytic fungus Periconia sp., display significant cytotoxicity against human cancer cells, particularly HCT-8. The unique structural properties of Periconin A contribute to its potential as a candidate for cancer research and treatment strategies (Zhang et al., 2013).

Chemical Synthesis and Structural Analysis

The complexity of Periconin A's structure has intrigued chemists, leading to efforts in replicating its synthesis. Researchers have achieved total syntheses of Periconin A, employing innovative methods such as ring closing metathesis and Suzuki coupling, which are crucial for understanding its biological activities and potential applications (Zeng et al., 2018). Additionally, studies like those by Tian et al. (2016) have collectively synthesized Periconiasins A-E, expanding our understanding of this compound class (Tian et al., 2016).

Pharmacological Potential

Periconin A, along with other compounds from the Periconia genus, has been studied for its pharmacological potential. These compounds exhibit a range of activities, from antimicrobial to anti-inflammatory, highlighting the diverse therapeutic possibilities of Periconin A and related substances (Azhari & Supratman, 2021).

properties

CAS RN

145586-00-1

Product Name

Periconin A

Molecular Formula

C20H29Cl3N4O8

Molecular Weight

559.8 g/mol

IUPAC Name

4-[(6-amino-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(24)6-25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35)

InChI Key

NFVKVZRRCAVLMX-UHFFFAOYSA-N

SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(CNC2=O)N)C(C(=O)O)Cl)Cl)Cl)O

Canonical SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(CNC2=O)N)C(C(=O)O)Cl)Cl)Cl)O

synonyms

periconin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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